Loperamide is derived from piperidine, a nitrogen-containing heterocyclic compound. It is classified as a mu-opioid receptor agonist, specifically designed to target receptors in the gastrointestinal tract rather than the central nervous system, minimizing potential for abuse compared to other opioids. The compound is known chemically as 4-(4-chlorophenyl)-4-hydroxypiperidine butyramide.
Loperamide can be synthesized through several methods, primarily involving the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with various reagents.
Loperamide has a complex molecular structure characterized by its piperidine ring and chlorophenyl group.
Loperamide undergoes various chemical reactions during its synthesis and degradation.
Loperamide exerts its effects primarily through its action on mu-opioid receptors located in the myenteric plexus of the large intestine.
Loperamide possesses distinct physical and chemical properties that influence its formulation and efficacy.
These properties are critical for its formulation into various pharmaceutical forms such as tablets or capsules.
Loperamide is widely used in clinical settings for managing acute diarrhea, particularly in cases caused by infections or irritable bowel syndrome. Its effectiveness in reducing stool frequency makes it a valuable therapeutic agent.
In addition to its primary application as an antidiarrheal agent, loperamide is also studied for potential uses in managing conditions related to gastrointestinal motility disorders. Research continues into its analogs for enhanced efficacy or reduced side effects .
Loperamide(1+)—the protonated, bioactive form of loperamide—features a tertiary amine group that is critical for its electrostatic interaction with the aspartate residue (Asp147) in the orthosteric binding pocket of the μ-opioid receptor (MOR) [1] [8]. Its core structure comprises a 4-(4-chlorophenyl)piperidin-4-ol moiety linked to a 2,2-diphenylbutyramide group, creating a highly lipophilic scaffold (logP ≈ 4.77) that facilitates rapid membrane penetration [1] [7]. This lipophilicity is counterbalanced by P-glycoprotein (P-gp)-mediated efflux, which restricts central nervous system (CNS) access [3].
Radioligand binding assays reveal loperamide(1+) has sub-nanomolar affinity for human MOR (Ki = 0.7–3.2 nM), significantly higher than its affinity for δ-opioid (DOR; Ki > 1,000 nM) or κ-opioid receptors (KOR; Ki = 48 nM) [1] [10]. The chlorine atom at the para-position of the phenyl ring enhances MOR selectivity by forming a halogen bond with receptor subpockets, while the phenylpiperidine group mimics tyrosine in endogenous opioids [5] [8]. Molecular dynamics simulations confirm that loperamide(1+) stabilizes MOR's active conformation through:
Table 1: Opioid Receptor Binding Affinities of Loperamide(1+)
Receptor Type | Ki Value (nM) | Experimental System | Selectivity Ratio (vs. MOR) |
---|---|---|---|
μ-Opioid (MOR) | 0.7–3.2 | Human brain membranes | 1.0 |
κ-Opioid (KOR) | 48 | Guinea pig cerebellum | ~15–68 |
δ-Opioid (DOR) | >1,000 | Rat forebrain | >300 |
Loperamide(1+) exhibits region-specific pharmacodynamics due to differential tissue penetration. In the gastrointestinal tract, it achieves micromolar concentrations, activating enteric MORs on myenteric plexus neurons and intestinal smooth muscle cells [1] [10]. This suppresses peristalsis through:
Concurrently, P-gp efflux at the blood-brain barrier (BBB) maintains brain-to-plasma ratios at 0.01–0.03, preventing clinically relevant CNS MOR activation at therapeutic doses [3] [9]. Positron emission tomography (PET) with [¹¹C]-loperamide demonstrates that <1% of circulating loperamide(1+) enters the brain parenchyma, explaining its absence of central analgesia or euphoria [9]. However, co-administration with P-gp inhibitors (e.g., quinidine or tariquidar) disrupts this exclusion:
Notably, peripheral selectivity is dose-dependent; supratherapeutic doses (>100 mg/day) saturate P-gp transporters, enabling BBB penetration and MOR-mediated CNS effects [1] [6].
P-glycoprotein (ABCB1), an ATP-dependent efflux transporter highly expressed in brain capillary endothelial cells, recognizes loperamide(1+) as a high-affinity substrate (Km ≈ 2.1 μM) [3] [9]. Transport kinetics follow saturable Michaelis-Menten behavior:
\text{Efflux Rate} = \frac{V_{\text{max}} \times [\text{Loperamide}]}{K_m + [\text{Loperamide}]}
where Vmax = 18 pmol/min/mg protein and Km = 2.1 μM in human MDR1-transfected cells [9]. The zwitterionic nature of loperamide(1+) facilitates P-gp binding through:
Table 2: Pharmacokinetic Effects of P-gp Inhibitors on Loperamide(1+) Brain Distribution
Inhibitor | Dose | ↑ Brain Uptake | Clinical CNS Effects |
---|---|---|---|
Tariquidar | 6 mg/kg IV | 370% | Not observed |
Quinidine | 600 mg oral | 130% | Respiratory depression |
Elacridar | 1 mg/kg IV | 350% | Opioid intoxication |
Metabolism further modulates BBB penetration: N-desmethyl-loperamide (major metabolite) retains P-gp substrate properties but has 3-fold lower efflux efficiency than the parent compound [9]. This metabolite contributes to cardiac hERG blockade during overdose (see Section 1.4) [6].
Beyond opioid receptors, loperamide(1+) directly inhibits voltage-gated ion channels at supra-physiological concentrations. It exhibits nanomolar potency against hERG potassium channels (IC₅₀ = 40–90 nM), which govern cardiac repolarization [4] [6]. Patch-clamp electrophysiology shows:
This inhibition prolongs cardiomyocyte action potential duration (APD₉₀) by 16.4 ± 1.7% (10 nM, p<0.004) and manifests clinically as QTc interval prolongation during overdose [6]. Similarly, loperamide(1+) blocks cardiac Na⁺ channels (Nav1.5) with IC₅₀ ≈ 1.8 μM, causing QRS complex widening and risk of Brugada-like syndromes [1] [4]. The dual ion channel blockade creates a proarrhythmic milieu:
graph LRA[Loperamide1+] --> B(hERG Block)A --> C(Nav1.5 Block)B --> D[IKr Suppression]C --> E[INa Reduction]D --> F[AP Prolongation]E --> G[Conduction Slowing]F & G --> H[Torsades de Pointes]
Table 3: Cardiac Ion Channel Inhibition by Loperamide(1+)
Channel Type | Subunit | IC₅₀ Value | Effect on Cardiac Electrophysiology |
---|---|---|---|
Potassium | hERG (Kv11.1) | 40–90 nM | AP prolongation ↑ QTc interval |
Sodium | Nav1.5 | 1.8 μM | Conduction slowing ↑ QRS duration |
Calcium | Cav1.2 | >10 μM* | Minimal effect at clinical doses |
*Data extrapolated from rodent models [4]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7